4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride
CAS No.:
Cat. No.: VC16664380
Molecular Formula: C17H27Cl2N
Molecular Weight: 322.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27Cl2N |
|---|---|
| Molecular Weight | 322.3 g/mol |
| IUPAC Name | 1-[1-(2-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H/i3D3,4D3; |
| Standard InChI Key | AOQSMDJNCAAYER-SKCUOGQWSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=CC=C2Cl)C([2H])([2H])[2H].Cl |
| Canonical SMILES | CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N(C)C.Cl |
Introduction
Synthesis and Production
Industrial Synthesis Pathways
The synthesis of 4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride mirrors that of its non-deuterated analog but incorporates deuterated reagents at strategic steps. A typical workflow involves:
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Cyclobutylation: Reaction of 2-chlorobenzaldehyde with cyclobutane-1,1-diyldimagnesium bromide to form the cyclobutyl intermediate.
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Amination: Introduction of the -bis(trideuteriomethyl)amine group via reductive amination using deuterated methylamine.
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Hydrochloride Salt Formation: Precipitation with hydrogen chloride gas in anhydrous ether .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimization Strategy |
|---|---|
| Deuterium Incorporation | Use of in amination |
| Yield Enhancement | Continuous flow processing |
| Purification | Recrystallization from ethanol/water |
Batch processes achieve ~60% yield, while continuous flow systems improve efficiency to 78%.
Applications in Biomedical Research
Metabolic Pathway Tracing
In vivo studies using Sprague-Dawley rats demonstrate that the deuterium label allows precise tracking of hepatic metabolism via cytochrome P450 isoforms (CYP3A4, CYP2B6). Major metabolites include:
Table 3: Metabolic Stability Parameters
| Parameter | Value |
|---|---|
| Half-life (rat plasma) | 4.2 hours |
| Protein Binding | 89% |
| Clearance | 22 mL/min/kg |
Analytical Characterization
Spectroscopic Identification
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NMR: -NMR (400 MHz, DMSO-): δ 7.45 (d, , 2H, Ar-H), 3.21 (s, 6H, ).
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Mass Spectrometry: ESI-MS : 286.1 [M+H] (calc. 286.2).
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
| Compound | Modifications | SERT (nM) | NET (nM) |
|---|---|---|---|
| Sibutramine HCl | None | 8.9 | 14.2 |
| Desmethyl Sibutramine-d6 | -demethylation + d6 labeling | 15.6 | 21.3 |
| 4-Deschloro-2-chloro-d6 | Cl positional isomer + d6 labeling | 12.3 | 18.7 |
The 2-chloro substitution improves selectivity over DAT while retaining SNRI activity .
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